(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine
Overview
Description
Synthesis Analysis
The synthesis of related benzo[b][1,4]thiazin-3(4H)-ones and derivatives often involves one-pot reactions or chemoselective processes. For instance, microwave-assisted one-pot synthesis via Smiles rearrangement under microwave irradiation has been utilized for benzo[b][1,4]thiazin-3(4H)-one derivatives, demonstrating a simple and efficient method yielding high product percentages in short reaction times (Zuo et al., 2008). Additionally, chemoselective synthesis techniques have been employed to produce structurally diverse 4H-benzo[d][1,3]thiazines, highlighting the versatile approaches to synthesizing such compounds (Jian-Lian Dong et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine" has been determined through techniques like X-ray crystallography and Density Functional Theory (DFT) calculations. For example, the structure of 2′,4′-dihydro-10H-spiro [anthracene-9,3′-benzo[b][1,4]thiazin]-10-amine was elucidated using single crystal XRD, revealing monoclinic and hexagonal crystal systems. DFT/B3LYP calculations provided insights into optimized parameters, atomic charges, and molecular orbital analysis, showcasing the molecule's energy distribution and chemical reactivity regions (Somarathinam et al., 2019).
Chemical Reactions and Properties
Chemoselective reactions have been crucial in synthesizing benzo[d][1,3]thiazines, yielding high-quality products through substrate/catalyst-controlled processes. These methods allow for the efficient creation of several heterocyclic compounds, highlighting the compound's versatile chemical reactivity and potential for producing a wide range of derivatives (Jian-Lian Dong et al., 2018).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystal structure, are often determined through experimental methods and theoretical calculations. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions and its potential applications in different fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for determining a compound's suitability for specific applications. Studies involving chemoselective synthesis and reactions under different conditions provide valuable information on these properties, contributing to a comprehensive understanding of the compound's chemistry.
References
- (Zuo et al., 2008) - Microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-ones via Smiles rearrangement.
- (Jian-Lian Dong et al., 2018) - Chemoselective Synthesis of Structurally Diverse 3,4-Dihydroquinazoline-2(1H)-thiones and 4H-Benzo[d][1,3]thiazines.
- (Somarathinam et al., 2019) - Synthesis, X-ray crystal structure, and DFT calculations of 2′,4′-dihydro-10H-spiro [anthracene-9,3′-benzo[b][1,4]thiazin]-10-amine.
Scientific Research Applications
Microwave-Assisted Synthesis Applications
The compound (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine is used in microwave-assisted one-pot synthesis methods. For example, benzo[b][1,4]thiazin-3(4H)-one derivatives are synthesized from substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines via Smiles rearrangement under microwave irradiation. This process yields high product rates in a short time, demonstrating the compound's role in facilitating efficient chemical synthesis (Zuo et al., 2008).
Catalyst in Ugi Reaction
The compound is also employed in the Ugi reaction as part of a cellulose sulfuric acid catalyzed process. This application involves the synthesis of various derivatives such as α-amino amide, 3,4-dihydroquinoxalin-2-amine, and 4H-benzo[b][1,4]thiazin-2-amine. The catalyst, being biodegradable, highlights the compound's utility in environmentally friendly chemical processes (Mofakham et al., 2012).
Chemoselective Synthesis
It plays a significant role in the chemoselective synthesis of structurally diverse compounds. An efficient, mild, and substrate/catalyst-controlled chemoselective reaction with amines produces various six-membered heterocycles, including 4H-benzo[d][1,3]thiazin derivatives. This method is noted for its broad reaction scopes and excellent yield, making it a practical alternative for producing these heterocycles (Dong et al., 2018).
Future Directions
The future directions for the study of “(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of more efficient synthesis methods and the investigation of their biological activity could be areas of future research .
properties
IUPAC Name |
N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-13(9-7-11)16-15-17-14-5-3-2-4-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIDGCCWBIIWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388200 | |
Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |
CAS RN |
109768-67-4 | |
Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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